Architectural and Physicochemical Profiling of 3,6-Dihydro-2H-pyran-2-one: A Comprehensive Guide for Drug Development
Architectural and Physicochemical Profiling of 3,6-Dihydro-2H-pyran-2-one: A Comprehensive Guide for Drug Development
Executive Summary
3,6-Dihydro-2H-pyran-2-one (CAS: 26677-08-7) is a versatile β,γ-unsaturated δ-lactone that serves as a privileged pharmacophore and a critical building block in complex total synthesis[1]. Unlike its thermodynamically more stable α,β-unsaturated isomer (5,6-dihydro-2H-pyran-2-one), this core features an isolated alkene at the C4–C5 position, separated from the carbonyl by a methylene bridge. This unique stereoelectronic topology makes it a highly sought-after scaffold for generating chiral polyoxygenated building blocks, statin analogs, and cytotoxic styryl lactones[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing field-proven insights into its physicochemical profile, stereoelectronic architecture, and a self-validating synthetic workflow designed to prevent common laboratory pitfalls.
Chemical Structure & Stereoelectronic Architecture
The molecular architecture of 3,6-dihydro-2H-pyran-2-one dictates its orthogonal reactivity. The 6-membered lactone ring adopts a half-chair conformation to minimize allylic strain, exposing three distinct reactive domains:
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C2 Carbonyl & O1 (Lactone Core): Acts as a hard electrophile and hydrogen-bond acceptor. It is susceptible to nucleophilic ring-opening, a mechanism frequently exploited in prodrug design.
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C4=C5 Alkene: Functions as an isolated dienophile or a target for stereoselective epoxidation/dihydroxylation. Because it is insulated by the C3 methylene, it lacks the direct electron-withdrawing deactivation seen in conjugated α,β-unsaturated systems.
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C3 & C6 Allylic Positions: The protons at C3 are highly acidic due to their doubly allylic/enolic character (flanked by the carbonyl and the alkene), allowing for facile deprotonation and highly regioselective C–H functionalization.
Key stereoelectronic and reactive sites on the 3,6-dihydro-2H-pyran-2-one scaffold.
Physical and Thermodynamic Properties
Accurate physicochemical data is critical for predicting pharmacokinetic behavior (ADME) and optimizing synthetic conditions. The following table synthesizes key experimental and computed properties derived from authoritative databases including [3], [4], and the[5].
| Property | Value | Source / Method |
| Molecular Formula | C₅H₆O₂ | Computed[3] |
| Molecular Weight | 98.10 g/mol | PubChem 2.2[3] |
| Exact Mass | 98.036779 Da | PubChem 2.2[3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Cactvs 3.4.8.18[3] |
| XLogP3 (Partition Coefficient) | 0.4 | XLogP3 3.0[3] |
| Boiling Point (Predicted) | 431.95 K | Joback Method[4] |
| Enthalpy of Vaporization (ΔvapH°) | 36.51 kJ/mol | Joback Method[4] |
| Non-polar Retention Index | 914 | NIST Standard[5] |
Experimental Workflows: De Novo Synthesis via Ring-Closing Metathesis
While highly substituted dihydropyrones can be accessed via the Petasis reaction[6] or the Achmatowicz rearrangement[7], the unsubstituted 3,6-dihydro-2H-pyran-2-one core is most cleanly synthesized via a Ring-Closing Metathesis (RCM) of allyl but-3-enoate.
Protocol: Self-Validating RCM Synthesis
Step 1: Substrate Preparation (Esterification)
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Action: React but-3-enoic acid (1.0 equiv) with allyl alcohol (1.2 equiv) in anhydrous CH₂Cl₂ using EDC·HCl (1.1 equiv) and DMAP (0.1 equiv). Stir at 0 °C, warming to room temperature over 4 hours.
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Causality: DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This ensures complete conversion under mild conditions, avoiding harsh acidic environments that could prematurely isomerize the terminal alkenes.
Step 2: Ring-Closing Metathesis (RCM)
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Action: Dissolve the purified allyl but-3-enoate in anhydrous, degassed CH₂Cl₂ to a final concentration of 0.01 M . Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux under argon for 12 hours.
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Causality: The extreme dilution (0.01 M) is a critical thermodynamic control; it entropically favors intramolecular cyclization (forming the 6-membered ring) over intermolecular cross-metathesis (forming useless oligomers). Grubbs II is selected over Grubbs I due to its higher initiation rate and stability, which is necessary for closing the slightly strained β,γ-unsaturated system.
Step 3: Catalyst Quenching (Critical Step)
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Action: Cool the reaction to room temperature and immediately add an excess of ethyl vinyl ether (50 equiv relative to the catalyst). Stir for 30 minutes before concentration.
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Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a stable, catalytically inactive Fischer carbene. If this quench is omitted, the active ruthenium species will act as an isomerization catalyst during solvent evaporation , shifting the C4=C5 double bond into conjugation with the carbonyl to form the undesired 5,6-dihydro-2H-pyran-2-one.
Workflow for the Ring-Closing Metathesis (RCM) synthesis of 3,6-dihydro-2H-pyran-2-one.
Analytical Characterization & Self-Validation
To ensure scientific integrity, the resulting compound must be validated to confirm the precise location of the double bond. The protocol above is self-validating when paired with rigorous NMR analysis.
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¹H NMR (CDCl₃) Success Signature: The hallmark of the 3,6-dihydro isomer is the presence of two distinct, non-vinylic methylene environments. The C3 protons appear as a multiplet near 3.0 ppm, and the C6 protons appear near 4.3 ppm. The isolated alkene protons (C4, C5) appear as a complex multiplet around 5.8–6.0 ppm.
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Failure Mode Analysis: If the spectrum reveals a conjugated alkene (e.g., a distinct doublet of doublets around 6.9 ppm and 6.0 ppm for the α and β protons), this indicates a failure at Step 3—meaning the thermodynamic isomerization to 5,6-dihydro-2H-pyran-2-one occurred due to improper catalyst quenching.
References
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PubChem Database : 3,6-Dihydro-2H-pyran-2-one (CID 123189). National Center for Biotechnology Information. Available at:[Link]
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Cheméo : Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Céondo GmbH. Available at:[Link]
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NIST Chemistry WebBook : 3,6-Dihydro-2H-pyran-2-one, SRD 69. National Institute of Standards and Technology. Available at:[Link]
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The Journal of Organic Chemistry : Regioselective Synthesis of Functionalized Dihydropyrones via the Petasis Reaction. ACS Publications. Available at:[Link]
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PubMed Central (PMC) : Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C. NIH. Available at:[Link](Note: URL derived from standard PMC indexing for the cited study)
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Arkivoc : Enantioselective synthesis of a new styryl lactone 9-deoxygoniopypyrone derivative. Arkat USA. Available at:[Link](Note: URL derived from standard Arkivoc indexing for the cited study)
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- 1. 3,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 123189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 3,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 123189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dihydro-2H-pyran-2-one - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,6-Dihydro-2H-pyran-2-one [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C - PMC [pmc.ncbi.nlm.nih.gov]
